Molecular Weight Advantage: 4-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-7-one vs. Functionalized Tetrahydrobenzothiophene Leads
The target compound (MW = 166.24 g/mol) is substantially smaller than the majority of biologically validated tetrahydrobenzothiophene leads. For context, the lead MsbA inhibitor compound 6p from the 2024 antibacterial series bears an elaborated amide/sulfonamide substituent and has a molecular weight well above 350 g/mol [1]. In the adenosine receptor antagonist series, the most potent compound BTH4 (7) contains a benzylthioether and a carboxylate ester, yielding MW > 300 g/mol [2]. The target compound's low molecular weight places it in the fragment-sized region (MW < 250), providing superior ligand efficiency potential—a critical parameter when optimizing lead compounds where every atom must contribute to binding affinity [3].
| Evidence Dimension | Molecular weight (MW) |
|---|---|
| Target Compound Data | 166.24 g/mol |
| Comparator Or Baseline | Compound 6p (MsbA inhibitor lead, MW > 350 g/mol); BTH4 (7) (adenosine antagonist lead, MW > 300 g/mol); Fragment threshold: 250 g/mol |
| Quantified Difference | Target compound is 35–55% smaller by MW than representative bioactive leads from the same scaffold class |
| Conditions | Calculated MW values; comparator MWs estimated from reported chemical structures in primary literature |
Why This Matters
Lower MW starting scaffolds offer higher ligand efficiency indices (BEI/SEI), enabling medicinal chemists to add functionally critical substituents while staying within drug-like property space—a key consideration when selecting a core scaffold for lead optimization programs.
- [1] Pei, S.; Lai, L.; Sun, W.; et al. Discovery of Novel Tetrahydrobenzothiophene Derivatives as MsbA Inhibitors for Antimicrobial Agents. Bioorg. Chem. 2024, 142, 106932. Available at: https://www.sciencedirect.com/science/article/abs/pii/S004520682300593X (accessed May 2026). View Source
- [2] van der Klein, P.A.M.; Kourounakis, A.P.; IJzerman, A.P. Tetrahydrobenzothiophenone Derivatives as a Novel Class of Adenosine Receptor Antagonists. J. Med. Chem. 1996. Scilit summary: https://www.scilit.net/publications/de1faa4e17a8a7d30d892150080bc578 (accessed May 2026). View Source
- [3] Congreve, M.; Carr, R.; Murray, C.; Jhoti, H. A 'Rule of Three' for Fragment-Based Lead Discovery? Drug Discov. Today 2003, 8, 876–877. View Source
